![molecular formula C20H24N4OS B431311 5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 374094-04-9](/img/structure/B431311.png)
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound. This compound features a unique structure that integrates multiple rings, including pyrano, pyrido, thieno, and pyrimidine moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the thieno and pyrido rings through cyclization reactions. The final steps involve the addition of the pyrano ring and the piperidinyl group.
Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Cyclization to Form Thieno and Pyrido Rings: The intermediate is then subjected to cyclization reactions, often involving sulfur-containing reagents and catalysts to form the thieno ring, followed by further cyclization to introduce the pyrido ring.
Addition of the Pyrano Ring: This step typically involves a cycloaddition reaction, where a suitable diene reacts with the intermediate to form the pyrano ring.
Introduction of the Piperidinyl Group: The final step involves the alkylation of the intermediate with 4-methyl-1-piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrano moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine and thieno rings using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinyl group. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 8,8-dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,8-Dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
- 8,8-Dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
The uniqueness of 8,8-dimethyl-4-(4-methyl-1-piperidinyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its complex structure, which integrates multiple heterocyclic rings. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
374094-04-9 |
|---|---|
Molekularformel |
C20H24N4OS |
Molekulargewicht |
368.5g/mol |
IUPAC-Name |
5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C20H24N4OS/c1-12-4-6-24(7-5-12)18-17-16(21-11-22-18)14-8-13-10-25-20(2,3)9-15(13)23-19(14)26-17/h8,11-12H,4-7,9-10H2,1-3H3 |
InChI-Schlüssel |
XKJOOYITGJRCHL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C |
Kanonische SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


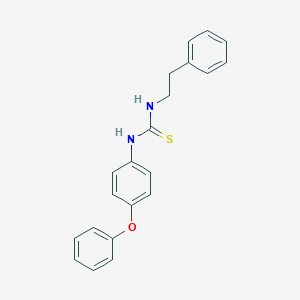
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B431231.png)
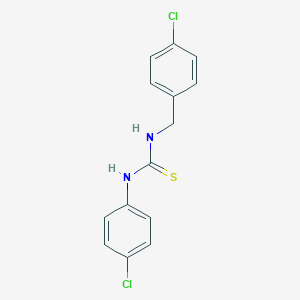
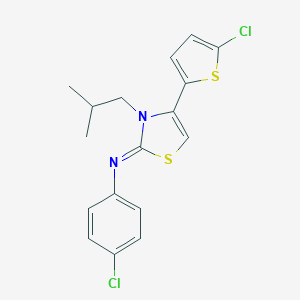
![1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE](/img/structure/B431235.png)
![N-[3-(4-CHLOROBENZYL)-4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE](/img/structure/B431236.png)
![2-(4-bromophenyl)-3-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431238.png)
![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B431240.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431241.png)
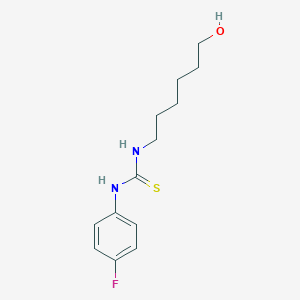
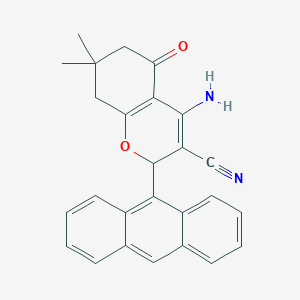
![3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-(4-bromophenyl)-4(3H)-quinazolinone](/img/structure/B431248.png)
![ethyl {[4-oxo-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B431250.png)
![2-(4-bromophenyl)-3-[6-(2,4-dichloro-6-methylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431251.png)
